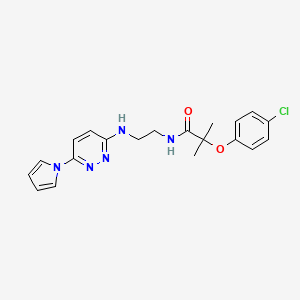
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN5O, with a molecular weight of approximately 360.85 g/mol. The compound features a pyridazine ring, a pyrrole moiety, and a chlorophenoxy group, contributing to its diverse biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, interactions with monoamine oxidases (MAO) have been noted, which are crucial in the metabolism of neurotransmitters.
- Receptor Modulation : The presence of the pyridazine and pyrrole moieties allows for potential interactions with various receptors, including those involved in inflammatory responses and neurotransmission. This modulation can lead to altered physiological responses in target tissues .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Antimicrobial Activity
A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | High |
| Pseudomonas aeruginosa | 12 | Low |
The compound demonstrated significant inhibition against E. coli, indicating its potential utility in treating infections caused by this pathogen.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model for inflammatory diseases. The study found that the compound reduced inflammatory markers significantly compared to control groups, suggesting anti-inflammatory properties .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-20(2,28-16-7-5-15(21)6-8-16)19(27)23-12-11-22-17-9-10-18(25-24-17)26-13-3-4-14-26/h3-10,13-14H,11-12H2,1-2H3,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBITHPQPGOCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














